molecular formula C10H10N2O B1625566 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile CAS No. 53661-31-7

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Cat. No. B1625566
CAS RN: 53661-31-7
M. Wt: 174.2 g/mol
InChI Key: IGNWFQOCRCXUJK-UHFFFAOYSA-N
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Description

“3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile” is a chemical compound with the CAS Number: 53661-31-7 . It has a molecular weight of 174.2 and its IUPAC name is 3-hydroxy-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile .


Synthesis Analysis

The synthesis of this compound involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide . This results in the formation of 2-substituted 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles and 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide .


Chemical Reactions Analysis

The series of 3-oxo-2,3,5,6,7,8-hexahydroquinoline-4-carbonitriles are known to undergo transformations of the cyano group to carboxy and amido groups . For their 2-thio analogs, modifications at the 2 position with a pyranose fragment have been described, as well as thieno- and pyridinofusion at the 1–2 positions .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 228-230°C .

Scientific Research Applications

Chemical Education

Lastly, due to its interesting structure and reactivity, this compound can be used in educational settings to teach advanced organic chemistry concepts, such as nitrile reactions and heterocyclic chemistry.

Each of these applications leverages the unique chemical structure of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile to explore new frontiers in scientific research and development .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNWFQOCRCXUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=O)NC=C2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480031
Record name 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

CAS RN

53661-31-7
Record name 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Reactant of Route 2
3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
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Reactant of Route 6
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